3-bromo-2-chloro-5-methanesulfonylpyridine
Overview
Description
3-bromo-2-chloro-5-methanesulfonylpyridine is a heterocyclic compound that contains both bromine and chlorine atoms attached to a pyridine ring, along with a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-chloro-5-methanesulfonylpyridine typically involves the introduction of bromine, chlorine, and methanesulfonyl groups onto a pyridine ring. One common method involves the use of pyridine as the starting material, followed by sequential halogenation and sulfonylation reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide, while chlorination can be performed using chlorine gas or thionyl chloride. The methanesulfonyl group can be introduced using methanesulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-bromo-2-chloro-5-methanesulfonylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent such as dimethylformamide or tetrahydrofuran.
Coupling Reactions: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are commonly used. Solvents such as toluene or ethanol are often employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the halogens.
Coupling Reactions: Products include biaryl compounds and other complex structures.
Reduction Reactions: Products include pyridines with reduced sulfonyl groups.
Scientific Research Applications
3-bromo-2-chloro-5-methanesulfonylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of novel materials with unique properties, such as conductive polymers and advanced coatings.
Biological Research: The compound may be used as a probe or reagent in biochemical assays to study enzyme activity and other biological processes.
Mechanism of Action
The mechanism of action of 3-bromo-2-chloro-5-methanesulfonylpyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of halogen atoms and the sulfonyl group can influence the compound’s reactivity and binding affinity, making it a versatile tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
3-bromo-2-chloro-5-trifluoromethylpyridine: Similar structure but with a trifluoromethyl group instead of a methanesulfonyl group.
3-bromo-2-chloro-5-methoxypyridine: Similar structure but with a methoxy group instead of a methanesulfonyl group.
3-bromo-2-chloro-6-fluorotoluene: Similar structure but with a fluorotoluene group instead of a methanesulfonyl group.
Uniqueness
3-bromo-2-chloro-5-methanesulfonylpyridine is unique due to the presence of both halogen atoms and a methanesulfonyl group on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research and industry .
Properties
Molecular Formula |
C6H5BrClNO2S |
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Molecular Weight |
270.53 g/mol |
IUPAC Name |
3-bromo-2-chloro-5-methylsulfonylpyridine |
InChI |
InChI=1S/C6H5BrClNO2S/c1-12(10,11)4-2-5(7)6(8)9-3-4/h2-3H,1H3 |
InChI Key |
GBIKYUYDNTZYDS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(N=C1)Cl)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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